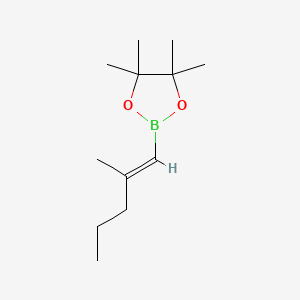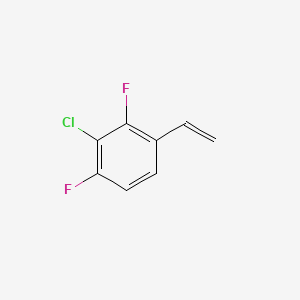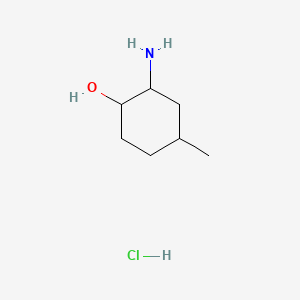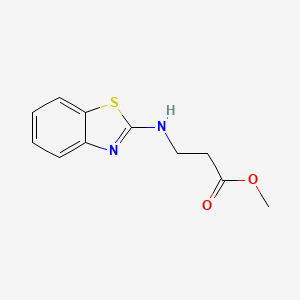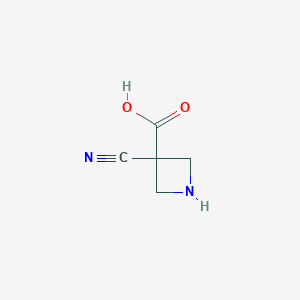![molecular formula C12H18Cl2N4 B13575158 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride is a complex organic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the imidazo[4,5-c]pyridine moiety is particularly noteworthy, as this structure is known for its biological activity and ability to interact with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine moiety is known to bind to various biological targets, potentially modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused imidazo-pyridine compound with similar biological activity.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Imidazo[1,5-a]pyridine: Also exhibits significant biological activity and is used in drug development.
Uniqueness
1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride is unique due to its specific structural features, such as the cyclobutan-1-amine moiety and the methyl group at the 1-position of the imidazole ring. These features contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H18Cl2N4 |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
1-[(1-methylimidazo[4,5-c]pyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-10-3-6-14-8-9(10)15-11(16)7-12(13)4-2-5-12;;/h3,6,8H,2,4-5,7,13H2,1H3;2*1H |
Clave InChI |
RLBDXFPXXBDGLW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=NC=C2)N=C1CC3(CCC3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


